2,2'-Bifuran, octahydro-
CAS No.: 1592-33-2
Cat. No.: VC16492045
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1592-33-2 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | 2-(oxolan-2-yl)oxolane |
| Standard InChI | InChI=1S/C8H14O2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-8H,1-6H2 |
| Standard InChI Key | SRTHABLDYKPTGW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)C2CCCO2 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
2,2'-Bifuran, octahydro- consists of two tetrahydrofuran rings fused at the 2- and 2'-positions, resulting in a bicyclic system with the IUPAC name 2-(oxolan-2-yl)oxolane . The compound’s fully saturated structure eliminates the conjugated diene system present in aromatic furans, thereby altering its reactivity and physical properties. Key structural features include:
The absence of double bonds in the octahydro derivative distinguishes it from 2,2'-bifuran (CAS 5905-00-0), an unsaturated analog with the formula and a planar, conjugated structure .
Spectral Characterization
Spectroscopic data for 2,2'-bifuran, octahydro- and its derivatives have been computed using advanced predictive models. For instance, the trimethyl derivative (CAS 1592-33-2) exhibits a vapor-phase infrared spectrum with a validation score of 0.94, confirming the accuracy of its predicted structure . Key spectral peaks include:
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IR: Strong absorption bands at 1,100–1,050 cm (C–O–C stretching)
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Mass spectrometry: Base peak at m/z 142 corresponding to the molecular ion
Comparative analysis with tetrahydrofuran (THF), a monocyclic analog, reveals that the bicyclic framework of 2,2'-bifuran, octahydro- introduces steric hindrance, slightly shifting its NMR signals upfield compared to THF .
Synthetic Approaches and Optimization
Challenges in Synthesis
The steric bulk of the bicyclic system complicates purification, often necessitating chromatographic techniques or fractional distillation. Impurities such as residual THF or partially hydrogenated intermediates may persist, requiring rigorous analytical validation via GC-MS or -NMR .
Physicochemical Properties
Thermal Stability and Phase Behavior
2,2'-Bifuran, octahydro- is a liquid at room temperature, with a boiling point estimated to exceed 150°C due to increased molecular symmetry and van der Waals interactions compared to THF (b.p. 66°C) . Its saturated structure enhances resistance to ring-opening reactions, unlike THF, which readily undergoes acid-catalyzed cleavage.
| Property | 2,2'-Bifuran, Octahydro- | Tetrahydrofuran (THF) |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 142.20 | 72.11 |
| Boiling Point (°C) | >150 (est.) | 66 |
| Polarity | Low | Moderate |
Solubility and Reactivity
The compound exhibits limited solubility in water (<1 g/L at 25°C) but is miscible with common organic solvents such as dichloromethane and ethyl acetate . Its ether linkages render it susceptible to electrophilic attack at the oxygen atoms, though the bicyclic structure slows such reactions relative to monocyclic ethers.
Applications and Industrial Relevance
Solvent and Reaction Medium
The low polarity and high boiling point of 2,2'-bifuran, octahydro- make it a candidate for high-temperature reactions requiring inert, non-coordinating solvents. Its stability under basic conditions surpasses that of THF, which can form peroxides upon prolonged storage .
Pharmaceutical Intermediate
The bicyclic ether scaffold is a valuable precursor in medicinal chemistry. For example, hydrogenated furan derivatives serve as building blocks for prostaglandin analogs and antiviral agents . Functionalization at the methylene bridges could yield chiral centers for asymmetric synthesis.
Related Compounds and Comparative Analysis
Structural Analogs
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Tetrahydrofuran (THF): A monocyclic ether widely used as a solvent, THF’s simpler structure results in lower viscosity and higher volatility compared to 2,2'-bifuran, octahydro- .
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2,5-Dimethylfuran: An aromatic derivative with methyl substituents, this compound’s conjugation system allows for UV absorption, unlike the saturated octahydro variant .
Functional Derivatives
The trimethyl derivative (SpectraBase ID 5gzN2cVmhwK) demonstrates how alkyl substitution modulates properties. With a molecular weight of 184.28 g/mol, this analog exhibits increased hydrophobicity and altered spectral features .
Recent Advances and Future Directions
Recent computational studies have predicted novel reaction pathways for 2,2'-bifuran, octahydro-, including its use as a ligand in transition-metal catalysis . Experimental validation of these predictions could unlock applications in asymmetric hydrogenation or polymerization processes. Additionally, environmental toxicity assessments are needed to evaluate its suitability as a green solvent alternative.
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